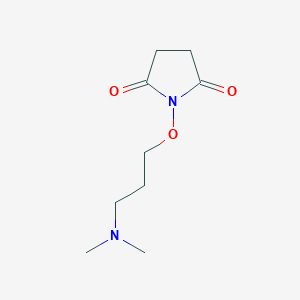
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A simpler derivative that lacks the dimethylamino group.
3-(Dimethylamino)pyrrolidine: A compound with a similar structure but without the propoxy group.
N-Methylpyrrolidine: A related compound with a different substitution pattern.
Uniqueness: The presence of both the dimethylamino and propoxy groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with molecular targets.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)6-3-7-14-11-8(12)4-5-9(11)13/h3-7H2,1-2H3 |
InChI-Schlüssel |
QEAHOJRVYOPWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
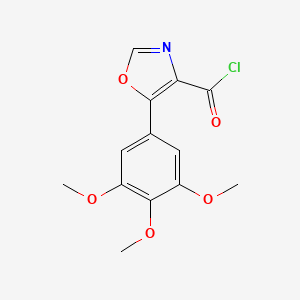
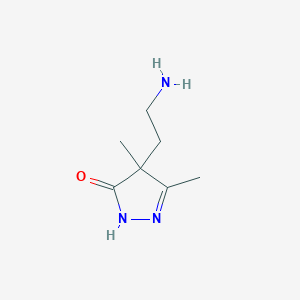
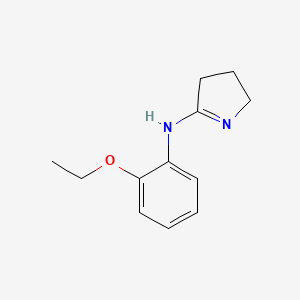
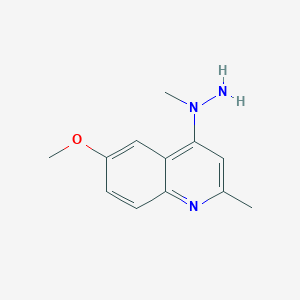


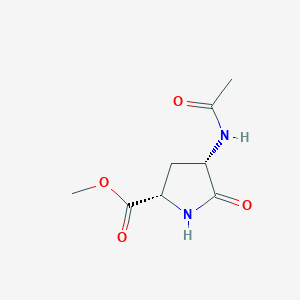

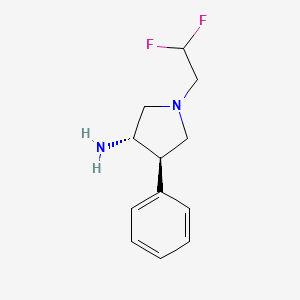
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)

![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
